TbRPA1 ssDNA-Binding Inhibition: JC-229 Exhibits Nanomolar Potency, Distinct from RNA Pol I Inhibitors
JC-229 potently inhibits the ssDNA-binding activity of the TbRPA1 DBD-AB domain and the TbRPA complex, with IC50 values of 228 nM and 24.5 nM, respectively [1]. In contrast, RNA polymerase I transcription inhibitors such as quarfloxin, CX-5461, and BMH-21 inhibit T. brucei cell proliferation with higher IC50 values of 155 nM, 279 nM, and 134 nM, respectively, and exhibit significantly reduced selectivity against human cells [2]. JC-229's sub-25 nM potency against the TbRPA complex represents a distinct and more potent mechanism of action.
| Evidence Dimension | Inhibition of ssDNA-binding activity (IC50) |
|---|---|
| Target Compound Data | JC-229: IC50 = 24.5 nM (TbRPA complex); 228 nM (TbDBD-AB) |
| Comparator Or Baseline | RNA Pol I inhibitors: quarfloxin (IC50 = 155 nM), CX-5461 (IC50 = 279 nM), BMH-21 (IC50 = 134 nM) for T. brucei proliferation |
| Quantified Difference | JC-229 exhibits 5.5- to 11.4-fold higher potency against its specific target compared to RNA Pol I inhibitors' antiproliferative effects |
| Conditions | In vitro ssDNA-binding assay using recombinant TbRPA1 proteins; T. brucei cell proliferation assays |
Why This Matters
Procurement of JC-229 is essential for studies requiring direct inhibition of TbRPA1's DNA-binding function, a mechanism distinct from RNA Pol I transcription inhibition, offering a complementary tool for dissecting parasite replication pathways.
- [1] Mukherjee, A., et al. Identification of a small-molecule inhibitor that selectively blocks DNA-binding by Trypanosoma brucei replication protein A1. Nature Communications, 2023, 14, 4390. View Source
- [2] Kerry, L. E., et al. Selective inhibition of RNA polymerase I transcription as a potential approach to treat African trypanosomiasis. PLoS Neglected Tropical Diseases, 2017, 11(3), e0005432. View Source
